

Technical Support Center: Optimizing BMS CCR2 22 Concentration for Cell Assays

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Compound of Interest

Compound Name: *Bms ccr2 22*

Cat. No.: *B7909903*

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This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing **BMS CCR2 22**, a potent and specific CCR2 antagonist, in cell-based assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key technical data to ensure the successful optimization of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is **BMS CCR2 22** and what is its mechanism of action?

A1: **BMS CCR2 22** is a high-affinity, small-molecule antagonist of the C-C chemokine receptor 2 (CCR2).^[1] It functions by binding to CCR2 and preventing the downstream signaling induced by its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2).^[2] This blockade inhibits cellular processes such as chemotaxis and calcium mobilization.

Q2: What are the recommended starting concentrations for **BMS CCR2 22** in cell assays?

A2: Based on its known inhibitory constants (IC₅₀), a good starting point for concentration-response experiments would be to test a range from 0.1 nM to 1 μM. For initial screening, concentrations around the known IC₅₀ values for the specific assay (see table below) are recommended.

Q3: What is the solubility of **BMS CCR2 22** and what is the recommended solvent?

A3: **BMS CCR2 22** is soluble in DMSO up to 100 mM and in ethanol up to 10 mM. For cell-based assays, it is recommended to prepare a concentrated stock solution in 100% DMSO and then dilute it to the final working concentration in your assay medium. Ensure the final DMSO concentration in the assay is low (typically $\leq 0.1\%$) to avoid solvent-induced artifacts.

Q4: What cell lines are suitable for studying **BMS CCR2 22** activity?

A4: Several cell lines endogenously expressing CCR2 or engineered to overexpress it are suitable. Commonly used cell lines include human monocytic cell lines like THP-1 and U937, as well as HEK293 or U2OS cells stably transfected with human CCR2. The choice of cell line will depend on the specific assay and research question.

Q5: What are the key signaling pathways activated by CCR2?

A5: Upon binding of its ligand CCL2, CCR2, a G-protein coupled receptor (GPCR), activates several downstream signaling cascades. These primarily include the Phosphoinositide 3-kinase (PI3K)/Akt pathway, the Mitogen-activated protein kinase (MAPK) pathway (including ERK1/2), and the Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway. These pathways are crucial for cell migration, proliferation, and survival.

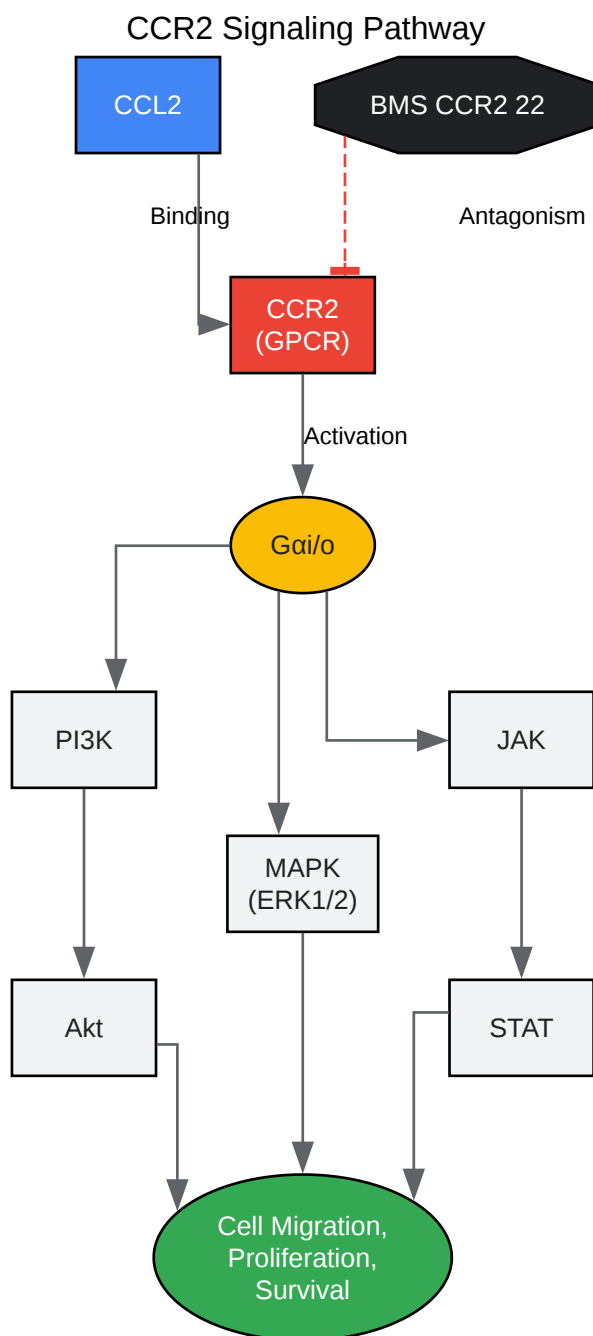
Quantitative Data Summary

The following table summarizes the key quantitative data for **BMS CCR2 22** based on various in vitro assays.

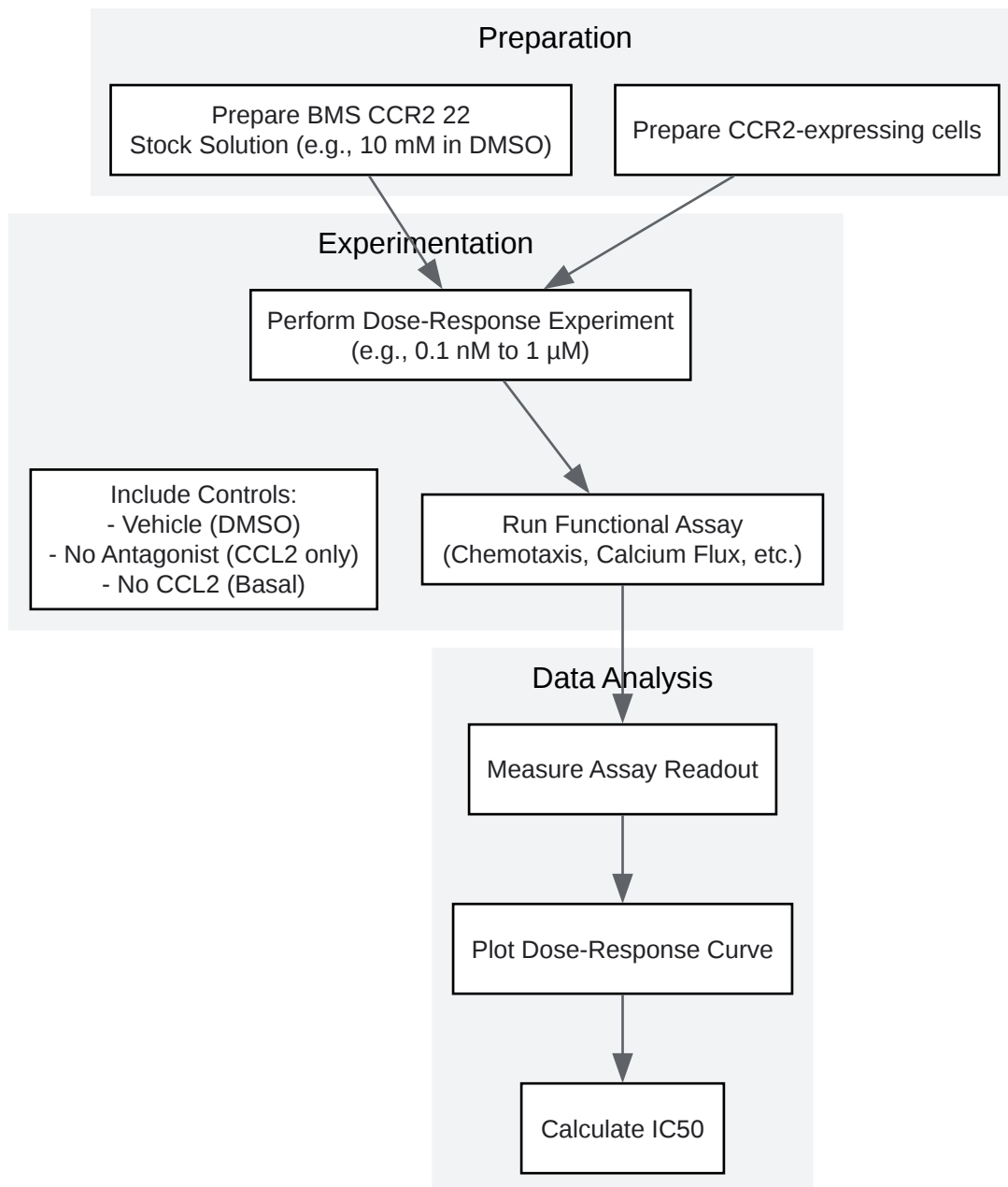
Parameter	Value	Assay Type	Reference
Binding Affinity (IC50)	5.1 nM	Radioligand Binding Assay	
Calcium Flux (IC50)	18 nM	Calcium Mobilization Assay	
Chemotaxis (IC50)	1 nM	Cell Migration Assay	

Experimental Workflows and Signaling Pathways

To facilitate experimental design and data interpretation, the following diagrams illustrate the CCR2 signaling pathway and a general workflow for optimizing **BMS CCR2 22** concentration.



BMS CCR2 22 Concentration Optimization Workflow



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References

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- 2. Discovery of BMS-753426: A Potent Orally Bioavailable Antagonist of CC Chemokine Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
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